molecular formula C6H7FN2O2 B2913814 ethyl 5-fluoro-1H-imidazole-4-carboxylate CAS No. 33235-31-3

ethyl 5-fluoro-1H-imidazole-4-carboxylate

Cat. No.: B2913814
CAS No.: 33235-31-3
M. Wt: 158.132
InChI Key: IHNTZQIMEWDJOZ-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1H-imidazole-4-carboxylate (CAS 33235-31-3) is a high-purity fluorinated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis . This compound features a versatile molecular scaffold, comprising a reactive ester group and a fluorine substituent on the imidazole core, which allows for further functionalization and derivatization. Researchers utilize this chemical intermediate in the synthesis of more complex molecules, such as Ethyl 5-fluoro-1-trityl-1H-imidazole-4-carboxylate, which is a protected form of the compound . Its structural similarity to non-fluorinated analogs like Ethyl imidazole-4-carboxylate underscores its role in creating novel compounds with potentially altered biological activity and physicochemical properties . As a key precursor, it is instrumental in developing targeted candidates for pharmaceutical and agrochemical research. The product requires storage in an inert atmosphere at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-fluoro-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNTZQIMEWDJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 5 Fluoro 1h Imidazole 4 Carboxylate

Strategies for Imidazole (B134444) Ring Construction and Fluorination

The construction of the 5-fluoroimidazole core can be achieved through methods that build the ring from fluorinated precursors or by late-stage fluorination of imidazole intermediates. These approaches offer distinct advantages in terms of substrate scope and reaction efficiency.

Cyclization Reactions with Fluorinated Precursors

One primary strategy involves the cyclization of acyclic precursors that already contain the essential fluorine atom. This ensures the regioselective placement of fluorine at the C5 position of the imidazole ring.

The reaction of α-fluoro-β-ketoesters with amidine equivalents represents a direct method for forming the 5-fluoroimidazole ring. This condensation reaction builds the heterocyclic core in a single step. For instance, the cyclocondensation of an appropriate α-fluoro-β-ketoester with an amidine hydrochloride can yield the desired fluorinated pyrimidine (B1678525) or imidazole structures under mild conditions. nih.gov The use of amidine hydrochlorides often does not require additional basic additives for the reaction to proceed efficiently. nih.gov

A related approach involves the use of trifluoromethyl carbenoids with amidines. A copper-catalyzed [3+2] cyclization of amidines with trifluoromethyldiazo compounds can produce 5-fluoroimidazoles by cleaving two C-F bonds in the trifluoromethyl group. nih.gov This method is also applicable for constructing various annelated imidazoles containing a fluorine atom. nih.gov

Table 1: Examples of Cyclization Reactions for Fluorinated Heterocycles

Fluorinated Precursor Amidine/Equivalent Product Type Reference
α-Fluoro-β-ketoester Amidine Hydrochloride 5-Fluoroimidazole/Pyrimidine nih.gov

A versatile method for constructing the imidazole ring is through the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides. nih.gov This reaction is a key step in synthesizing a variety of 1,5-diaryl-1H-imidazole-4-carboxylate esters. The process is thought to begin with the base-catalyzed generation of an anion from ethyl isocyanoacetate, which then nucleophilically attacks the imidoyl chloride. nih.gov Subsequent elimination and cyclization yield the imidazole ring. While this method is well-established for diaryl imidazoles, its application to fluorinated analogs provides a potential route to the target compound. nih.gov

Another relevant cycloaddition involves nitrile ylides, generated from imidoyl chlorides, reacting with their precursor imidoyl chlorides to form imidazoles. rsc.org The regiochemistry of this cycloaddition can be rationalized by frontier molecular orbital energy calculations. rsc.org

Electrophilic Fluorination Approaches on Imidazole Intermediates

An alternative to building the ring with fluorine already present is to introduce the fluorine atom onto a pre-formed imidazole ring. This is typically achieved through electrophilic fluorination of an activated imidazole intermediate.

The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring. This technique involves the diazotization of an amino group, followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. For the synthesis of ethyl 5-fluoro-1H-imidazole-4-carboxylate, this would involve the diazotization of ethyl 5-amino-1H-imidazole-4-carboxylate using sodium nitrite (B80452) (NaNO₂) and tetrafluoroboric acid (HBF₄). The intermediate diazonium tetrafluoroborate (B81430) salt can then be decomposed, typically by heating, to yield the desired 5-fluoroimidazole.

Modern electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, offer alternatives to traditional diazotization methods. wikipedia.orgmdpi.com These reagents are often more stable, safer to handle, and can provide high yields under mild conditions. wikipedia.orgmdpi.comnih.gov The mechanism of electrophilic fluorination is still a subject of discussion but has been successfully applied to a wide range of nucleophilic substrates. wikipedia.org

Table 2: Common Electrophilic Fluorinating Agents

Reagent Name Abbreviation Class
N-fluoro-o-benzenedisulfonimide NFOBS N-F Reagent
N-fluorobenzenesulfonimide NFSI N-F Reagent

Microwave-Assisted Synthesis Protocols (e.g., 1,5-Electrocyclization of Azavinyl Azomethine Ylides)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. derpharmachemica.comjlu.edu.cn One notable application in imidazole synthesis is the 1,5-electrocyclization of azavinyl azomethine ylides. acs.orgacs.orgresearchgate.net This method allows for the efficient, one-pot synthesis of diversely functionalized imidazole-4-carboxylates. nih.gov

The process typically involves the reaction of 1,2-diaza-1,3-dienes with primary amines, which are then subjected to microwave irradiation in the presence of an aldehyde to generate the azavinyl azomethine ylide intermediate. nih.gov This intermediate undergoes a 1,5-electrocyclization to form a dihydroimidazole, which then aromatizes to the final imidazole product. acs.org This protocol is advantageous due to its operational simplicity and the ability to modulate substituents on the imidazole ring. nih.gov The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods. semanticscholar.org

Functional Group Interconversions for Carboxylate and Fluorine Introduction

The synthesis of this compound necessitates the precise placement of both a fluorine atom at the C5 position and an ethyl carboxylate group at the C4 position of the imidazole ring. This can be achieved through carefully planned functional group interconversions.

A common and direct method for the introduction of the ethyl carboxylate group is through the esterification of the corresponding carboxylic acid, 5-fluoro-1H-imidazole-4-carboxylic acid. The Fischer-Speier esterification is a classical and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

Reaction Scheme: Fischer-Speier Esterification

5-fluoro-1H-imidazole-4-carboxylic acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)

Alternative esterification methods that can be employed, particularly for sensitive substrates, include reaction with ethyl iodide in the presence of a base, or the use of coupling agents to activate the carboxylic acid.

The introduction of a fluorine atom onto an imidazole ring with high regioselectivity is a critical step in the synthesis of the target molecule. Direct fluorination of a pre-formed ethyl 1H-imidazole-4-carboxylate presents a significant challenge due to the potential for multiple reactive sites on the imidazole ring. However, advances in fluorination chemistry offer several potential routes.

Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are often employed for the direct fluorination of electron-rich heterocyclic systems. pharmtech.com The regioselectivity of this reaction is highly dependent on the substrate and reaction conditions, including the solvent and any directing groups present on the imidazole ring. For the synthesis of the target compound, achieving fluorination specifically at the C5 position would be the desired outcome.

An alternative strategy involves the synthesis of the imidazole ring with the fluorine atom already incorporated into one of the building blocks. This approach can offer greater control over the final substitution pattern.

Table 1: Comparison of Potential Fluorination Strategies

MethodReagent ExamplesAdvantagesChallenges
Direct Electrophilic Fluorination Selectfluor, N-Fluorobenzenesulfonimide (NFSI)Potentially fewer synthetic steps.Achieving high regioselectivity for the C5 position can be difficult; may require protecting groups.
Ring Synthesis from Fluorinated Precursors Fluorinated carbonyl compounds, fluoro-malonatesHigh degree of regiocontrol.Availability and stability of fluorinated starting materials.
Sandmeyer-type Reaction Diazotization of a 5-aminoimidazole precursor followed by treatment with a fluoride source (e.g., HF-pyridine)Established method for introducing fluorine into aromatic systems.May require harsh reaction conditions; handling of diazonium salts.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net For the synthesis of this compound, several green chemistry strategies could be implemented to minimize environmental impact and improve safety.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reactor without isolating intermediates, can significantly improve atom economy. medcraveonline.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. The use of solid-supported catalysts can also reduce the need for harsh reagents and simplify purification. researchgate.net

Energy Efficiency: Employing reaction conditions that require less energy, such as microwave-assisted synthesis, can shorten reaction times and reduce energy consumption.

Catalysis: The use of catalytic reagents in place of stoichiometric ones reduces waste. The development of recyclable catalysts is a key area of green chemistry research.

A potential green approach to the synthesis could involve a multicomponent reaction to form the imidazole ring, followed by a selective and efficient fluorination step using a modern, less hazardous fluorinating agent.

Scalability and Efficiency of Synthetic Routes

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure the process is robust, safe, and economically viable. news-medical.net For the synthesis of this compound, particularly if it is an intermediate for an API, scalability is a critical concern. molecunav.comagcchem.com

Key considerations for scalability include:

Process Safety: Thorough evaluation of reaction thermodynamics to identify and mitigate any potential thermal hazards, especially in fluorination steps which can be highly exothermic. pharmtech.com

Process Robustness: The synthetic route should be reproducible and provide consistent yields and purity. This requires optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading.

Purification: The development of efficient and scalable purification methods, such as crystallization, is crucial to obtain the final product with the required purity. Chromatographic purification is often avoided at large scales due to cost and solvent consumption.

Continuous Flow Chemistry: For certain reactions, particularly those that are highly exothermic or involve unstable intermediates, continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. researchgate.net

The development of a scalable synthesis for this compound would likely involve a multi-disciplinary approach, combining the expertise of synthetic chemists, process engineers, and analytical scientists to develop a safe, efficient, and cost-effective manufacturing process. news-medical.net

Chemical Reactivity and Transformation of Ethyl 5 Fluoro 1h Imidazole 4 Carboxylate

Reactions at the Imidazole (B134444) Ring Nitrogen Atom

The presence of a proton on one of the imidazole ring nitrogens allows for a variety of substitution and protection reactions. The electron-withdrawing nature of the adjacent fluorine and carboxylate groups increases the acidity of the N-H proton, facilitating its removal by a base and subsequent reaction with electrophiles.

N-alkylation of the imidazole ring is a common strategy to introduce diverse substituents. This reaction typically proceeds by deprotonation of the imidazole N-H with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkyl halide. The choice of base and solvent is crucial for achieving high yields and selectivity. For instance, the reaction of a related ethyl imidazole-4-carboxylate with various benzyl (B1604629) halides in the presence of potassium carbonate leads to N-alkylation. researchgate.netresearchgate.net

N-acylation can be achieved using acyl chlorides or anhydrides. These reactions introduce an acyl group onto the nitrogen atom, a transformation often employed in the synthesis of pharmacologically relevant compounds. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Table 1: Representative N-Alkylation Reactions on Imidazole Esters

ReactantReagentBaseSolventProductRef.
Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate2-Methylbenzyl bromideK2CO3DMFEthyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate researchgate.net
Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate4-(Methoxycarbonyl)benzyl bromideK2CO3DMFEthyl 1-{[4-(methoxycarbonyl)phenyl]methoxy}-4-methyl-2-phenyl-1H-imidazole-5-carboxylate researchgate.net

In multi-step syntheses, it is often necessary to protect the reactive N-H group of the imidazole ring to prevent unwanted side reactions. organic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity, and which can be removed later under specific conditions. organic-chemistry.orguchicago.edu

Trityl (Tr) Protection: The triphenylmethyl (trityl) group is a bulky protecting group commonly used for amines, alcohols, and imidazoles. Protection is typically achieved by reacting the imidazole with trityl chloride (TrCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270). The bulky nature of the trityl group provides steric hindrance, effectively shielding the nitrogen atom. Deprotection can be accomplished under mild acidic conditions, for example, using trifluoroacetic acid (TFA). acgpubs.orgnih.gov

Methoxymethyl (MOM) Protection: The methoxymethyl group is another widely used protecting group for the imidazole N-H. It is introduced by reacting the substrate with methoxymethyl chloride (MOMCl) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). The MOM group is stable to a variety of reaction conditions but can be readily cleaved with acid.

Table 2: Common Protecting Groups for Imidazole N-H

Protecting GroupReagent for ProtectionConditions for Deprotection
Trityl (Tr)Trityl chloride (TrCl), Base (e.g., TEA)Mild aqueous acid (e.g., TFA, Acetic Acid)
Methoxymethyl (MOM)Methoxymethyl chloride (MOMCl), Base (e.g., DIPEA)Acidic conditions (e.g., HCl)

Transformations of the Ethyl Carboxylate Group

The ethyl carboxylate group at the C4 position is a key functional handle that can be readily converted into other functionalities, such as carboxylic acids, alcohols, or aldehydes, thereby expanding the synthetic utility of the parent molecule.

The most fundamental transformation of the ethyl carboxylate group is its hydrolysis to the corresponding carboxylic acid, 5-fluoro-1H-imidazole-4-carboxylic acid. This reaction is typically carried out under basic conditions, a process known as saponification. Treatment of the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidification, yields the carboxylic acid. medcraveonline.com This conversion is often a critical step in the synthesis of pharmaceutical compounds, as the carboxylic acid group can serve as a precursor for amides or other derivatives. nih.govnih.gov

Table 3: Conditions for Hydrolysis of Imidazole Esters

SubstrateReagentsConditionsProductRef.
Ethyl 1,5-diaryl-1H-imidazole-4-carboxylatesNaOH, Ethanol (B145695)/WaterReflux1,5-Diaryl-1H-imidazole-4-carboxylic acids nih.gov
Ethyl 4-(methylamino)-3-nitrobenzoate derivativeNaOH (33%), EthanolReflux2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid medcraveonline.com

The ester functionality can be reduced to a primary alcohol, (5-fluoro-1H-imidazol-4-yl)methanol, using powerful reducing agents. adichemistry.com Lithium aluminum hydride (LiAlH4 or LAH) is highly effective for this transformation. byjus.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the violent reactivity of LAH with water. adichemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H-) from the AlH4- complex onto the electrophilic carbonyl carbon of the ester. adichemistry.comyoutube.com Subsequent workup with water and acid neutralizes the reaction mixture and protonates the resulting alkoxide to yield the primary alcohol. byjus.comic.ac.uk

Careful control of reaction conditions and the use of less reactive, sterically hindered hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of the ester to the corresponding aldehyde, 5-fluoro-1H-imidazole-4-carbaldehyde, by stopping the reaction at the intermediate stage.

Table 4: Reduction of Imidazole Esters with LiAlH4

SubstrateReagentSolventConditionsProductYieldRef.
3-Methyl-3H-imidazole-4-carboxylic acid ethyl esterLiAlH4THFRoom temp, 16h(3-Methyl-3H-imidazol-4-yl)-methanol73% chemicalbook.com

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For ethyl 5-fluoro-1H-imidazole-4-carboxylate, this means replacing the ethyl group with another alkyl or aryl group. This reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com For example, reacting the ethyl ester with methanol (B129727) under acidic or basic conditions would yield mthis compound. researchgate.net This process is valuable for modifying the solubility and reactivity of the ester group without altering the core imidazole structure. organic-chemistry.org

Reactivity of the Fluorine Substituent

The fluorine atom at the C-5 position is a key site for reactivity, primarily through nucleophilic substitution, although its high bond strength with carbon presents unique challenges and opportunities compared to other halogens.

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic and heteroaromatic rings. The mechanism typically proceeds in a two-step addition-elimination sequence via a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a suitable leaving group must be present.

In this compound, the imidazole ring is inherently electron-deficient, and this effect is amplified by the C-4 ethyl carboxylate group. This electronic arrangement makes the carbon atom bearing the fluorine substituent (C-5) highly electrophilic and susceptible to attack by nucleophiles.

Fluorine is a particularly effective leaving group in SNAr reactions, a fact that can be counterintuitive given the strength of the C-F bond. Its effectiveness stems from its high electronegativity, which strongly polarizes the C-F bond and makes the attached carbon atom highly susceptible to the initial nucleophilic attack, which is often the rate-determining step. youtube.com The attack of a nucleophile leads to the formation of a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing features of the ring system. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the imidazole ring.

Common nucleophiles used in SNAr reactions on fluoro-heterocycles include alkoxides, thiolates, and amines, allowing for the introduction of a wide range of functionalities at the C-5 position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoro-Aromatic Scaffolds
SubstrateNucleophileProductConditionsReference Principle
General Fluoro-HeterocycleRO⁻ (Alkoxide)Ether-substituted HeterocycleBase (e.g., NaH), Solvent (e.g., DMF, THF) nih.gov
General Fluoro-HeterocycleRNH₂ (Amine)Amino-substituted HeterocycleBase (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat youtube.com
General Fluoro-HeterocycleRS⁻ (Thiolate)Thioether-substituted HeterocycleBase (e.g., Cs₂CO₃), Solvent (e.g., DMF) nih.gov

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents, which can then be treated with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This reaction is most efficient for aryl iodides and bromides, while chlorides are less reactive, and fluorides are generally considered unreactive in this context. wikipedia.org The exchange rate typically follows the trend I > Br > Cl >> F. wikipedia.org

Direct lithium-fluorine exchange on this compound using common organolithium reagents like n-butyllithium is expected to be highly challenging and inefficient. The stability of the C-F bond makes this exchange thermodynamically and kinetically unfavorable compared to reactions with heavier halogens.

A more viable approach for derivatization at the C-5 position via an organometallic intermediate would involve the synthesis of the corresponding 5-bromo or 5-iodo analogue of the title compound. On such a bromo-imidazole, halogen-metal exchange can be readily achieved, typically at low temperatures (-78 °C to -100 °C) using an organolithium reagent. tcnj.edu The resulting C-5 lithiated imidazole is a powerful nucleophile that can react with a diverse range of electrophiles.

Table 2: Potential Derivatization via Halogen-Metal Exchange on an Analogous 5-Bromo-Imidazole
ElectrophileReagent ExampleResulting Functional Group at C-5Reference Principle
Proton SourceH₂O-H (Debromination) tcnj.edu
Carbon DioxideCO₂-COOH (Carboxylation) rsc.org
Aldehydes/KetonesR₂C=O-CR₂(OH) (Hydroxyalkylation) rsc.org
Alkyl HalidesCH₃I-CH₃ (Alkylation) tcnj.edu
Disulfides(CH₃S)₂-SCH₃ (Thiomethylation) rsc.org

Electrophilic and Nucleophilic Reactions on Imidazole Carbon Atoms

Beyond the reactivity imparted by the fluorine substituent, the carbon atoms of the imidazole ring itself are sites for various chemical transformations, including metal-catalyzed cross-coupling and direct functionalization.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. organic-chemistry.org This reaction is exceptionally versatile and widely used in the synthesis of biaryls and other complex molecules. semanticscholar.org

Similar to halogen-metal exchange, Suzuki coupling is not typically performed on fluoro-aromatic compounds due to the inertness of the C-F bond towards oxidative addition to the palladium(0) catalyst. Therefore, the practical substrate for a Suzuki coupling at the C-5 position would be ethyl 5-bromo-1H-imidazole-4-carboxylate. This bromo-derivative can be coupled with a wide variety of aryl- or heteroaryl-boronic acids under standard Suzuki conditions, which generally involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. semanticscholar.orgnih.gov The reaction facilitates the synthesis of 5-aryl- and 5-heteroaryl-imidazole derivatives.

Table 3: Exemplary Suzuki Coupling Conditions on Bromo-Heterocycles
Aryl HalideBoronic AcidCatalyst/LigandBaseSolventYieldReference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DMEHigh nih.gov
1-MOM-4-Iodoimidazole4-Methylsulfanylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O68% semanticscholar.org
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidPd(II)-complexCs₂CO₃Toluene96% researchgate.net

The C-2 position of the imidazole ring is unique. The proton at C-2 is the most acidic proton on the imidazole core due to the inductive effect of the two adjacent nitrogen atoms. This allows for regioselective deprotonation using a strong base, such as n-butyllithium, to generate a potent C-2 nucleophile (imidazol-2-yl-lithium). rsc.org This intermediate can then be quenched with an electrophile to introduce a variety of substituents specifically at the C-2 position. For instance, reaction with elemental bromine (Br₂) or N-bromosuccinimide (NBS) would yield the 2-bromo derivative.

Electrophilic substitution at C-2 is also possible. Direct bromination of the imidazole ring can be achieved using appropriate brominating agents. The conditions can be tuned to control the regioselectivity, although the electron-withdrawing groups at C-4 and C-5 in the title compound would deactivate the ring towards electrophilic attack.

Amination at the C-2 position could potentially be achieved through various methods, including Chichibabin-type reactions under harsh conditions or, more commonly, through metal-catalyzed cross-coupling reactions if the C-2 position is first halogenated (e.g., via the lithiation-bromination sequence described above).

Table 4: General Strategies for C-2 Functionalization of Imidazoles
Reaction TypeReagentsIntermediateResulting C-2 SubstituentReference Principle
Deprotonation-Electrophilic Quench1. n-BuLi 2. Electrophile (E⁺)Imidazol-2-yl-lithium-E (e.g., -CHO, -COOH, -Br) rsc.org
Electrophilic BrominationN-Bromosuccinimide (NBS) or Br₂Sigma Complex-BrGeneral Organic Chemistry
Buchwald-Hartwig Amination (on 2-bromo derivative)R₂NH, Pd-catalyst, Ligand, Base--NR₂General Organic Chemistry

Synthesis and Characterization of Structural Analogs and Derivatives

Imidazole-Carboxylate Isomers and Regioisomers

The positional arrangement of substituents on the imidazole (B134444) ring significantly influences the compound's chemical and physical properties. The synthesis of specific isomers is crucial for structure-activity relationship studies.

Ethyl 4-fluoro-1H-imidazole-5-carboxylate is a regioisomer of ethyl 5-fluoro-1H-imidazole-4-carboxylate. While specific synthetic routes and detailed characterization data for this compound are not extensively documented in publicly available literature, its chemical properties can be inferred from its structure.

Table 1: Physicochemical Properties of Ethyl 4-Fluoro-1H-Imidazole-5-Carboxylate guidechem.comechemi.com

PropertyValue
CAS Number33235-31-3
Molecular FormulaC₆H₇FN₂O₂
Molecular Weight158.13 g/mol

This data is based on chemical database information and not on experimental synthesis from the reviewed sources.

Halo-Substituted Imidazole Carboxylates

The introduction of different halogen atoms onto the imidazole ring can modulate the electronic properties and reactivity of the molecule.

The synthesis of chloro-substituted imidazole carboxylates can be achieved through various synthetic pathways. While a specific procedure for ethyl 5-chloro-1H-imidazole-4-carboxylate is not detailed, related syntheses, such as those for dl-1-[1-(chloro-phenyl)-ethyl]-5-(methoxy-carbonyl)-imidazoles, involve the reaction of chloro-substituted starting materials. google.com For example, a multi-step synthesis might start from a chloro-substituted acetophenone, which is then converted to the corresponding imidazole through a series of reactions involving formylation and cyclization. google.com

Specific synthesis and characterization data for ethyl 5-iodo-1H-imidazole-4-carboxylate are sparse. The synthesis of iodo-imidazoles can be challenging. A common method for the iodination of imidazoles involves the use of iodine in the presence of a base. For example, 4,5-diiodo-1H-imidazole can be synthesized by treating imidazole with sodium hydroxide (B78521) to form the imidazolide (B1226674) anion, followed by reaction with elemental iodine. google.com A similar principle could potentially be applied to an imidazole-4-carboxylate precursor to introduce an iodine atom at the 5-position.

Other Functionalized Imidazole Carboxylates

A wide variety of functionalized imidazole carboxylates have been synthesized and characterized, demonstrating the versatility of the imidazole scaffold.

One example is ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate . This compound is a solid with a melting point of 180-186 °C. sigmaaldrich.com Its synthesis provides a trifluoromethyl group on the imidazole ring, which is known to significantly alter the electronic properties of the molecule. sigmaaldrich.com

Another class of functionalized analogs includes alkyl-substituted imidazole carboxylates, such as ethyl 5-methyl-1H-imidazole-4-carboxylate . This compound can be synthesized through various routes, including the esterification of 5-methyl-1H-imidazole-4-carboxylic acid. ontosight.ai It serves as a versatile intermediate in the synthesis of other biologically active molecules. chegg.com A one-pot synthesis method for related N-substituted ethyl 5-methyl-3H-imidazole-4-carboxylates involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, yielding products with various substituents on the imidazole nitrogen. nih.gov

The characterization of these compounds typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, the ¹H NMR spectrum of ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate shows characteristic signals for the aromatic protons, the benzylic methylene (B1212753) group, the ethyl ester, and the methyl group on the imidazole ring. nih.gov The ¹³C NMR spectrum further confirms the structure with signals corresponding to the carbonyl carbon, the imidazole ring carbons, and the various substituent carbons. nih.gov

Table 2: Examples of Other Functionalized Imidazole Carboxylates

Compound NameMolecular FormulaKey Features
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylateC₇H₇F₃N₂O₂Contains an electron-withdrawing trifluoromethyl group. sigmaaldrich.com
Ethyl 5-methyl-1H-imidazole-4-carboxylateC₇H₁₀N₂O₂Features a methyl group at the 5-position. ontosight.ai
Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylateC₁₄H₁₆N₂O₂N-benzylated derivative of the methyl-substituted analog. nih.gov

Amino-Substituted Derivatives (e.g., Ethyl 5-Amino-1H-Imidazole-4-Carboxylate, Ethyl 2-Amino-5-Fluoro-1H-Imidazole-4-Carboxylate)

One common strategy for the synthesis of N-substituted ethyl 5-amino-1H-imidazole-4-carboxylate derivatives involves the alkylation of the imidazole nitrogen. nih.gov These compounds have been investigated for their antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HT-29 (colon), and A549 (lung). nih.gov Notably, derivatives with long alkyl chains at the N-1 position have demonstrated significant inhibitory effects on cancer cell growth and proliferation. nih.gov For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate has shown potent activity, inducing apoptosis and inhibiting tumor cell migration. nih.gov

The characterization of these amino-substituted derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the position of the amino and alkyl groups on the imidazole ring, while mass spectrometry verifies the molecular weight of the synthesized compounds.

Compound NameSynthetic PrecursorsKey ReactionsCharacterization Methods
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateEthyl 5-amino-1H-imidazole-4-carboxylate, Dodecyl bromideN-alkylationNMR, Mass Spectrometry
Ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylateNot specifiedNot specifiedX-ray Crystallography
Ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylateNot specifiedNot specifiedX-ray Crystallography
Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-imidazole-4-carboxylateNot specifiedNot specifiedX-ray Crystallography

Formyl-Substituted Derivatives (e.g., Ethyl 5-Formyl-1H-Imidazole-4-Carboxylate)

Formylation of the imidazole ring introduces a reactive aldehyde group, which can serve as a handle for further synthetic transformations, such as the formation of Schiff bases, oximes, and other derivatives. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich heterocyclic compounds, including imidazoles. organic-chemistry.orgwikipedia.org This reaction typically employs a formylating agent generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3). wikipedia.org

The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile in an electrophilic aromatic substitution reaction with the imidazole ring to yield an iminium ion intermediate. wikipedia.org Subsequent hydrolysis during the reaction workup furnishes the desired aldehyde. wikipedia.org The regioselectivity of the formylation is influenced by the electronic properties of the substituents already present on the imidazole ring. For ethyl 1H-imidazole-4-carboxylate, the formylation is expected to occur at the C5 position, which is activated towards electrophilic attack.

The successful synthesis of ethyl 5-formyl-1H-imidazole-4-carboxylate is confirmed through spectroscopic analysis. The appearance of a characteristic aldehyde proton signal in the 1H NMR spectrum and a carbonyl stretch in the infrared (IR) spectrum are indicative of the formyl group's presence.

Compound NameSynthetic MethodKey ReagentsCharacterization Methods
Ethyl 5-formyl-1H-imidazole-4-carboxylateVilsmeier-Haack ReactionDMF, POCl3NMR, IR Spectroscopy

Alkyl-Substituted Derivatives (e.g., Ethyl 5-Methyl-1H-Imidazole-4-Carboxylate, Ethyl 4-(Trifluoromethyl)-1H-Imidazole-5-Carboxylate)

Alkyl and trifluoromethyl groups are important substituents in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of alkyl-substituted imidazole carboxylates can be achieved through various synthetic routes. For example, ethyl 5-methyl-1H-imidazole-4-carboxylate can be prepared via the esterification of 5-methyl-1H-imidazole-4-carboxylic acid with ethanol (B145695). ontosight.ai This derivative serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. ontosight.ai

The introduction of a trifluoromethyl group presents a greater synthetic challenge due to the strong electron-withdrawing nature of this moiety. One approach involves the use of trifluoroacetic anhydride (B1165640) in reactions with N-acyl-N-alkylglycines to form mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. nih.govpharm.or.jp These intermediates can then react with ammonia (B1221849) to yield 4-trifluoromethyl-3,4-dihydroimidazoles, which upon dehydration, afford the desired 4-trifluoromethylimidazoles. nih.gov

The characterization of these derivatives involves a combination of spectroscopic methods. 1H and 13C NMR spectroscopy are essential for confirming the presence and position of the alkyl or trifluoromethyl groups, while 19F NMR is particularly useful for characterizing trifluoromethyl-containing compounds.

Compound NameSynthetic ApproachKey Reagents/IntermediatesCharacterization Methods
Ethyl 5-methyl-1H-imidazole-4-carboxylateEsterification5-methyl-1H-imidazole-4-carboxylic acid, EthanolNMR, Mass Spectrometry
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylateRing transformation of mesoionic oxazolium-5-olatesN-acyl-N-alkylglycines, Trifluoroacetic anhydride, AmmoniaNMR (1H, 13C, 19F), Mass Spectrometry

Annulated and Fused Imidazole Ring Systems Derived from the Core Scaffold (e.g., Benzimidazoles)

The fusion of a benzene (B151609) ring to the imidazole core gives rise to the benzimidazole (B57391) ring system, a privileged scaffold in medicinal chemistry found in numerous approved drugs. The synthesis of benzimidazoles from ethyl imidazole carboxylate derivatives can be accomplished through cyclocondensation reactions. A common strategy involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov

In the context of the this compound scaffold, a plausible synthetic route to a corresponding benzimidazole would involve the reaction of an appropriately substituted o-phenylenediamine with the imidazole-4,5-dicarboxylic acid derived from the starting ester. The diacid can be activated, for instance, by conversion to the diacid chloride, which then undergoes condensation with the o-phenylenediamine to form the fused benzimidazole system.

Another approach involves the direct condensation of o-phenylenediamines with aldehydes, promoted by various catalysts, including supported gold nanoparticles. nih.gov This method offers a more direct route to 2-substituted benzimidazoles. While not a direct use of the carboxylate, the formyl derivatives discussed in section 4.3.2 could potentially serve as precursors in such reactions. The reaction of o-phenylenediamine with ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate, formed from ethyl 3,4-diaminobenzoate, provides a route to more complex fused systems. researchgate.net

The characterization of these annulated systems relies heavily on 2D NMR techniques to establish the connectivity of the fused rings, in addition to mass spectrometry to confirm the molecular formula.

Fused Ring SystemSynthetic StrategyKey ReactantsCharacterization Methods
BenzimidazolesCyclocondensationo-phenylenediamine, Imidazole-4,5-dicarboxylic acid (or its derivative)2D NMR, Mass Spectrometry
BenzimidazolesCatalytic condensationo-phenylenediamine, AldehydeNMR, Mass Spectrometry

Advanced Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Characterization

Proton (¹H) NMR spectroscopy would be used to identify the number of distinct proton environments in the ethyl 5-fluoro-1H-imidazole-4-carboxylate molecule. A hypothetical spectrum would be expected to show signals corresponding to the imidazole (B134444) N-H proton, the imidazole C-H proton at position 2, and the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be critical for assignment. For instance, the ethyl group would typically appear as a quartet for the -CH₂ group coupled to the -CH₃ group, and a triplet for the -CH₃ group coupled to the -CH₂ group. The fluorine atom at position 5 would likely introduce additional, complex coupling (H-F coupling) to the nearby imidazole proton(s).

¹³C NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. A spectrum for this compound would display distinct signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the imidazole ring. The chemical shifts of the imidazole carbons would be significantly influenced by the attached fluorine and carboxylate groups. Furthermore, carbon-fluorine coupling (C-F coupling) would be observed, which is a powerful diagnostic tool for confirming the position of the fluorine substituent. The signal for the carbon directly bonded to fluorine (C5) would appear as a doublet with a large coupling constant.

¹⁹F NMR Spectroscopic Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, this analysis would show a single resonance, confirming the presence of one fluorine environment. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom on the imidazole ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, for example, confirming the connectivity between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key signals would include a broad N-H stretching vibration for the imidazole ring, C-H stretching vibrations for the aromatic ring and the aliphatic ethyl group, a strong C=O stretching vibration for the ester functional group, and C-O stretching bands. The C-F bond would also exhibit a characteristic stretching vibration.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations. The symmetric vibrations of the imidazole ring would be particularly observable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (molecular formula C₆H₇FN₂O₂), HRMS would provide a highly accurate mass measurement of its molecular ion. This experimental mass would be compared to the calculated theoretical mass for the proposed formula. A match within a very narrow tolerance (typically <5 ppm) provides strong evidence for the correct molecular formula, confirming that the compound has the expected number and type of atoms.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate how molecules pack in the crystal lattice.

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. Therefore, the following sections will describe the principles of the analysis and the specific types of data that would be obtained from an SCXRD experiment, using findings from structurally related imidazole derivatives as illustrative examples.

An SCXRD analysis of this compound would yield a precise 3D model of the molecule in the solid state. This includes the exact coordinates of each atom, from which intramolecular bond lengths, bond angles, and torsion angles are calculated with high precision.

The analysis would be expected to show that the central 1H-imidazole ring is largely planar, a characteristic feature of aromatic heterocyclic systems. Key structural parameters that would be determined include the lengths of the C-F, C=O, C-O, C-N, and C=C bonds. The conformation of the flexible ethyl carboxylate group, defined by the torsion angles around the C-C and C-O single bonds, would also be established. This information is crucial for understanding the steric and electronic effects of the substituents on the imidazole core. The table below illustrates the kind of bond parameter data that would be obtained from such an analysis.

ParameterDescriptionExpected Value Range (Å or °)
C4-C5Bond length within the imidazole ring1.35 - 1.40 Å
N1-C5Bond length within the imidazole ring1.36 - 1.41 Å
C5-F1Carbon-Fluorine bond length1.33 - 1.37 Å
C4-C(O)OEtBond connecting carboxylate to the ring1.45 - 1.50 Å
C=OCarbonyl bond length1.19 - 1.23 Å
N1-C2-N3Bond angle within the imidazole ring105 - 110°
C4-C5-N1Bond angle within the imidazole ring108 - 112°

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. SCXRD allows for the precise characterization of these forces. For this compound, the primary interactions expected are hydrogen bonds and π-stacking.

The N-H group of the imidazole ring is a strong hydrogen bond donor. It would likely form hydrogen bonds with suitable acceptors on neighboring molecules, such as the oxygen atom of the carbonyl group (N-H···O=C) or potentially the fluorine atom (N-H···F). These interactions can link molecules into distinct motifs like chains or dimers. Weaker C-H···O and C-H···F hydrogen bonds may also play a role in stabilizing the crystal structure.

Additionally, the aromatic imidazole ring provides the possibility for π-π stacking interactions, where the electron clouds of adjacent rings overlap. This type of interaction is common in planar heterocyclic compounds and contributes significantly to crystal stability. The analysis would determine the centroid-to-centroid distance and the degree of offset between stacked rings. The table below presents typical geometric parameters used to characterize hydrogen bonds.

D–H···A InteractionD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D–H···A Angle (°)
N–H···O~0.881.8 - 2.22.7 - 3.1150 - 180
N–H···F~0.882.0 - 2.42.8 - 3.2140 - 180
C–H···O~0.952.2 - 2.73.1 - 3.6130 - 170
D = Donor atom; H = Hydrogen; A = Acceptor atom. Values are illustrative of typical ranges.

Hirshfeld surface analysis is a powerful computational tool that complements SCXRD data to visualize and quantify intermolecular interactions within a crystal. The analysis maps various properties onto a unique molecular surface, defined as the region where the electron density of a molecule is greater than that of all its neighbors combined.

A key visualization is the d_norm surface, which highlights intermolecular contacts by color. Red spots on the d_norm surface indicate contacts that are shorter than the sum of the van der Waals radii, typically representing strong interactions like hydrogen bonds. Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.

Interaction TypeDescriptionIllustrative Contribution (%)
H···HContacts between hydrogen atoms30 - 45%
O···H / H···OContacts involving oxygen and hydrogen (hydrogen bonds)15 - 25%
C···H / H···CContacts involving carbon and hydrogen10 - 20%
F···H / H···FContacts involving fluorine and hydrogen5 - 15%
C···CContacts between carbon atoms (π-stacking)1 - 5%
Note: The contribution percentages are illustrative and based on analyses of similar fluorinated heterocyclic molecules.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can calculate various electronic and geometric parameters with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comnih.gov For ethyl 5-fluoro-1H-imidazole-4-carboxylate, DFT calculations can elucidate the distribution of electron density, which is key to understanding its reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

Key properties derived from DFT studies include optimized bond lengths, bond angles, and dihedral angles. acs.org For instance, the planarity of the imidazole (B134444) ring is a critical feature that can be confirmed through these calculations. acs.org Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. Theoretical studies on similar heterocyclic systems have successfully used functionals like B3LYP to predict structural and photophysical data. mdpi.comnih.gov

Table 1: Representative Geometrical Parameters Calculable by DFT This table is illustrative and represents the type of data generated from DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. For a molecule like this compound, these methods would be employed to obtain benchmark values for its geometry, vibrational frequencies, and thermochemical data, such as the enthalpy of formation. These high-accuracy predictions serve as a reference for validating less computationally expensive methods like DFT.

Quantum mechanical calculations, particularly DFT, are powerful tools for predicting spectroscopic parameters. researchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei can be predicted.

The accuracy of these predictions has improved significantly, with modern DFT methods achieving mean absolute errors (MAE) of less than 0.2 ppm for ¹H shifts and less than 2.0 ppm for ¹³C shifts when appropriate functionals and basis sets are used. nih.gov These predictions are invaluable for assigning experimental spectra, confirming molecular structures, and studying conformational dynamics in solution. nih.govliverpool.ac.uk

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts This table illustrates the typical output and accuracy of NMR prediction studies.

Proton Predicted δ (ppm) Experimental δ (ppm) Deviation (ppm)
N-H 12.50 12.35 +0.15
C2-H 7.95 7.90 +0.05
-CH₂- 4.40 4.38 +0.02
-CH₃ 1.40 1.39 +0.01

Molecular Modeling and Interaction Analysis

Molecular modeling techniques are used to study how this compound interacts with other molecules, such as proteins, nucleic acids, or metal ions. These studies are crucial for applications in drug design and materials science.

The structure of this compound contains several key sites for molecular recognition. The imidazole ring itself is a versatile interaction hub. The N-H group serves as a hydrogen bond donor, while the sp²-hybridized nitrogen atom (N3) is a hydrogen bond acceptor. researchgate.net The ester moiety provides an additional hydrogen bond acceptor site at its carbonyl oxygen.

The fluorine atom at the C5 position can participate in non-covalent interactions, including electrostatic and halogen bonding. The ethyl group provides a region for hydrophobic (van der Waals) interactions. Understanding these sites is the first step in predicting how the molecule will bind to a biological target or assemble into a larger supramolecular structure. researchgate.net

Table 3: Key Molecular Recognition Sites and Potential Interactions

Recognition Site Type of Interaction Potential Partner
Imidazole N-H Hydrogen Bond Donor Carbonyl oxygen, amino acid side chains (e.g., Asp, Glu)
Imidazole N3 Hydrogen Bond Acceptor, Metal Coordination Amide N-H, hydroxyl groups, Metal ions (e.g., Zn²⁺, Co²⁺)
Carbonyl Oxygen Hydrogen Bond Acceptor Amide N-H, hydroxyl groups
Fluorine Atom Electrostatic, Halogen Bonding Electron-deficient regions, Lewis bases
Ethyl Group Hydrophobic (van der Waals) Nonpolar pockets, aliphatic side chains (e.g., Leu, Val)

Building on the characterization of recognition sites, molecular modeling can elucidate the specific binding modes of this compound with various partners.

Coordination with Metal Ions: Imidazole derivatives are well-known for their ability to coordinate with transition metal ions. nih.govmdpi.com The lone pair of electrons on the N3 atom of the imidazole ring can form a strong coordinate bond with metal centers like zinc, copper, or cobalt. nih.govmdpi.com Molecular docking and quantum mechanical calculations can model the geometry and strength of this coordination, which is a fundamental interaction in many metalloenzymes.

Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations are instrumental in understanding the reactivity of this compound and the detailed mechanisms of its chemical transformations. By modeling the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified and characterized.

Transition state (TS) theory is a cornerstone of computational reaction mechanism studies. For this compound, transition state analysis can be applied to various key transformations, such as N-alkylation, electrophilic aromatic substitution, or hydrolysis of the ester group.

For instance, in a hypothetical N-alkylation reaction, density functional theory (DFT) calculations could be employed to locate the transition state structure. This involves identifying a first-order saddle point on the potential energy surface, which is characterized by a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the formation of the new N-C bond and the breaking of the bond with the leaving group.

Table 1: Hypothetical Transition State Parameters for N-Alkylation of this compound with Methyl Iodide

ParameterValueDescription
Method/Basis SetB3LYP/6-311+G(d,p)Level of theory for the calculation.
Imaginary Frequency-350 cm⁻¹The single imaginary frequency confirming a true transition state.
N-C Bond Length (forming)2.15 ÅThe distance between the imidazole nitrogen and the incoming methyl group.
C-I Bond Length (breaking)2.50 ÅThe elongated bond of the leaving group.
Activation Energy (Ea)18.5 kcal/molThe calculated energy barrier for the reaction.

Note: The data in this table is illustrative and based on typical values for similar reactions, as specific experimental or computational data for this exact reaction is not publicly available.

Analysis of the transition state geometry provides crucial information about the synchronicity of bond-forming and bond-breaking events. For this compound, the electron-withdrawing nature of the fluorine and carboxylate groups is expected to influence the nucleophilicity of the imidazole nitrogens, which would be reflected in the calculated activation barriers and TS geometries. researchgate.netresearchgate.net

Beyond identifying the transition state, computational methods can quantify the energetics of a reaction pathway, providing a detailed thermodynamic and kinetic profile. This involves calculating the relative energies of all reactants, intermediates, transition states, and products.

The Gibbs free energy of activation (ΔG‡) and the reaction's free energy (ΔG_rxn) are key parameters derived from these calculations. ΔG‡ is directly related to the reaction rate constant via the Eyring equation, allowing for a theoretical prediction of the reaction kinetics. For example, the hydrolysis of the ethyl ester group can be modeled in both acidic and basic conditions to determine the favorability and rate of each pathway.

Table 2: Illustrative Reaction Energetics for Ester Hydrolysis

Reaction StepΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol) at 298 K
Reactants to TS1+15.2-5.8+16.9
Reactants to Intermediate-2.5-10.2+0.5
Intermediate to TS2+12.8-3.1+13.7
Intermediate to Products-8.0+15.4-12.6

Note: This table presents hypothetical data to illustrate the energetic profile of a multi-step reaction. The values are representative of typical organic reactions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

In the context of drug discovery, computational models are essential for predicting the biological activity of molecules like this compound and for designing new, more potent analogs.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure and properties. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.govtandfonline.com

For a hypothetical series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as a protein kinase. nih.govtandfonline.com

Table 3: Key Computational Descriptors for QSAR Modeling

Descriptor TypeDescriptor NameTypical Calculated ValueRelevance
Electronic Dipole Moment4.5 DInfluences solubility and polar interactions.
HOMO Energy-7.2 eVRelates to the ability to donate electrons.
LUMO Energy-1.5 eVRelates to the ability to accept electrons.
Steric Molecular Volume150 ųDescribes the size of the molecule.
Solvent Accessible Surface Area320 ŲRelates to interactions with the solvent and receptor.
Hydrophobic LogP1.8Partition coefficient, indicating hydrophobicity.

Note: The values are hypothetical and serve to illustrate the types of descriptors generated for a molecule of this nature.

Pharmacophore modeling is another powerful technique that focuses on the 3D arrangement of essential features a molecule must possess to interact with a specific biological target. nih.govnih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. A pharmacophore model can be generated based on a set of active molecules or from the structure of the target's binding site. dovepress.com

For this compound, a pharmacophore model could identify the imidazole ring as a potential hydrogen bond donor/acceptor and aromatic feature, the carbonyl oxygen of the ester as a hydrogen bond acceptor, and the ethyl group as a hydrophobic feature. This model can then be used as a 3D query to screen large chemical databases for new compounds that fit the pharmacophore and are therefore likely to be active. acs.org The combination of QSAR and pharmacophore modeling provides a robust computational framework for understanding structure-property relationships and guiding the design of novel imidazole derivatives. nih.govresearchgate.net

Applications in Chemical Synthesis, Catalysis, and Materials Science

Role as Versatile Synthetic Building Blocks

The reactivity of ethyl 5-fluoro-1H-imidazole-4-carboxylate allows it to serve as a foundational molecule for the construction of more complex chemical architectures. Its imidazole (B134444) ring provides multiple sites for further functionalization, making it a versatile precursor in synthetic chemistry.

Precursors for Complex Nitrogen-Containing Heterocycles

The imidazole framework of this compound is a key starting point for the synthesis of a variety of other nitrogen-containing heterocyclic compounds, which are of great interest in medicinal chemistry and materials science.

Pyridines and Quinolines: While direct conversion of this compound to simple pyridines and quinolines is not extensively documented, the general reactivity of imidazole derivatives suggests their potential as precursors. For instance, related imidazole compounds can be transformed into fused pyridine (B92270) systems like imidazo[4,5-b]pyridines. rsc.orgrsc.org The synthesis of quinoline (B57606) derivatives often involves multicomponent reactions where an amine, a carbonyl compound, and an activated methylene (B1212753) group are condensed. rsc.orgrjlbpcs.com It is conceivable that derivatives of this compound could be elaborated to participate in such synthetic strategies.

Furans: The synthesis of furan (B31954) rings can be achieved through various methods, including those starting from precursors that can undergo cyclization. While specific examples starting from this compound are not readily available, the synthesis of furans bearing imidazole substituents has been reported through three-component condensation reactions. rsc.org This suggests the possibility of utilizing the imidazole core as a scaffold to construct an adjacent furan ring.

Annulated Triazoles: Imidazole derivatives are recognized as valuable precursors for the synthesis of annulated triazoles. researchgate.net The nitrogen atoms in the imidazole ring can participate in cyclization reactions with appropriate reagents to form fused triazole systems. For example, the synthesis of 1,2,4-triazoles can be achieved through various annulation strategies. sioc-journal.cnrsc.org The reactivity of the imidazole core in this compound makes it a plausible candidate for such transformations, leading to the formation of novel triazole-fused heterocycles.

Intermediates in Multi-Step Organic Synthesis

This compound and its derivatives serve as crucial intermediates in the multi-step synthesis of complex organic molecules. The ester and fluoro-substituents, along with the imidazole ring, provide handles for a sequence of chemical modifications. Research has demonstrated the utility of 1,5-disubstituted imidazole-4-carboxylate esters as key intermediates in the synthesis of biologically active compounds. nih.gov These esters can be readily converted into corresponding carboxylic acids and carbohydrazides, which are precursors to a wide range of other functional groups and heterocyclic systems. nih.gov The synthesis of various substituted imidazoles often proceeds through intermediates that are structurally similar to this compound, highlighting the compound's role as a stepping stone to more elaborate molecular targets.

Applications in Catalysis

The electron-rich nature of the imidazole ring and the presence of nitrogen atoms make imidazole derivatives, including this compound, potential candidates for applications in catalysis, both as ligands for metal catalysts and as organocatalysts themselves.

Ligands for Metal-Mediated Catalysis

Imidazole-containing compounds are known to act as N-heterocyclic carbene (NHC) precursors, which are a prominent class of ligands in metal-mediated catalysis, particularly with palladium. While specific studies detailing the use of this compound as a ligand are limited, related imidazole-4,5-dicarboxylic acid derivatives have been used to synthesize novel PEPPSI-type NHC-Pd(II) metallosurfactants for catalysis in aqueous media. mdpi.com The ability of imidazole derivatives to coordinate with transition metals like palladium is well-established and is utilized in various cross-coupling reactions. researchgate.net The electronic properties of the imidazole ring in this compound, influenced by the fluorine and ester groups, could potentially be tuned to create efficient ligands for specific catalytic applications.

Organocatalytic Applications

Imidazole itself is known to function as an organocatalyst in various chemical transformations due to its ability to act as a proton shuttle or a nucleophilic catalyst. ias.ac.in While there is no direct evidence of this compound being used as an organocatalyst, its inherent imidazole core suggests this potential. The electronic and steric environment of the imidazole ring can be modified by its substituents, which could influence its catalytic activity and selectivity in organocatalytic reactions.

Exploration in Advanced Materials Development

The unique combination of a fluorinated heterocycle and a carboxylate ester in this compound makes it an interesting candidate for the development of advanced materials. While this area of research is still in its nascent stages, the properties of the molecule suggest potential applications.

Imidazole-containing moieties are known to be useful in material science due to their structural characteristics. rsc.org The presence of the fluorine atom can impart specific properties such as increased thermal stability and altered electronic characteristics. The ester group provides a site for polymerization or for grafting onto other material surfaces. While concrete examples of the application of this compound in advanced materials are yet to be extensively reported, its structural motifs are found in fluorescent probes for biological imaging, suggesting its potential for the development of functional organic materials. nih.gov

Development of Materials with Specific Electronic Properties

The imidazole scaffold, central to this compound, is a subject of significant interest in materials science for the development of materials with tailored electronic properties. Research into related heterocyclic systems, such as benzimidazoles, provides insight into the potential of imidazole derivatives for applications in modern electronics. acs.org The electronic characteristics of these materials are largely dictated by their Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical parameter that determines a molecule's stability, reactivity, and electronic behavior. acs.org Scientists can strategically modify the imidazole ring with various substituent groups, such as the fluorine atom and carboxylate group present in this compound, to fine-tune this energy gap. For instance, theoretical studies on similar structures utilize Density Functional Theory (DFT) to predict how different functional groups influence the electronic properties, guiding the synthesis of materials for specific high-tech applications. acs.org The investigation of properties like polarizability and hyperpolarizability is crucial for understanding a molecule's response to an applied electric field, which is fundamental for creating novel electronic components. acs.orgacs.org

Table 1: Key Concepts in Electronic Property Investigation

Term Description Relevance to Imidazole Derivatives
Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy gap between HOMO and LUMO dictates the electronic and optical properties, chemical reactivity, and kinetic stability of the material. acs.org
Energy Gap (Egap) The energy difference between the HOMO and LUMO. A smaller energy gap is often associated with higher reactivity and potential for use in organic electronics. Substituents on the imidazole ring can modulate this gap. acs.org
Polarizability (⟨α⟩) A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. High polarizability values can enhance the bioactivity and are important for the development of electronic materials. acs.orgacs.org
Hyperpolarizability (β) Describes the nonlinear response of a molecule to an applied electric field, crucial for nonlinear optical (NLO) materials. Compounds with high hyperpolarizability are sought after for applications in optical switches and signal processing. acs.org

Investigation of Optical Properties

The imidazole nucleus is a fundamental component in the design of advanced optical materials, particularly fluorophores (fluorescent compounds). researchgate.netnih.gov The unique structure of imidazole derivatives allows for the creation of molecules with desirable optical characteristics, such as high fluorescence quantum yields and large Stokes shifts. researchgate.net

Research has demonstrated that the imidazole moiety is integral to many fluorophores that exhibit pH-dependent light emission. nih.gov This property is attributed to the potential for protonation or deprotonation of the imidazole ring, leading to distinct species with different absorption and emission spectra. This pH sensitivity makes imidazole-based compounds promising candidates for use as optical probes and sensors. nih.gov The phenomenon of excited-state proton transfer (ESPT) has also been observed in fluorescent imidazoles, further highlighting the richness of their optical behavior. nih.gov

Furthermore, the field of nonlinear optics (NLO) actively explores heterocyclic compounds for next-generation technologies. acs.org NLO materials are essential for applications like optical storage systems and telecommunications. acs.org Studies on related benzimidazole (B57391) structures show that specific substitutions can lead to significant NLO responses, making them eye-catching materials for modern hi-tech applications. acs.org The strategic design of imidazole-based molecules, therefore, holds considerable potential for the development of materials with unique and controllable optical properties.

Research Reagent in Fundamental Organic Chemistry

This compound is a valuable reagent in fundamental organic chemistry, primarily serving as a building block for the synthesis of more complex molecules. The imidazole-4-carboxylate framework is a recurring motif in medicinal chemistry and materials science, making its derivatives important synthetic intermediates. amazonaws.comnih.gov

The synthesis of various imidazole-4-carboxylates often involves multi-step reaction sequences where the core ring is constructed and functionalized. For example, cycloaddition reactions between reagents like ethyl isocyanoacetate and imidoyl chlorides are a key strategy for assembling the 1,5-disubstituted imidazole-4-carboxylate structure. nih.gov The presence of the ester group provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to carbohydrazides, thereby expanding the synthetic utility of the molecule. nih.gov

Moreover, the imidazole core itself can be a platform for developing novel catalysts. For instance, 1H-imidazole-4,5-dicarboxylic acid, a closely related structure, has been used as a scaffold to synthesize N-heterocyclic carbene (NHC) palladium complexes. mdpi.com These complexes function as metallosurfactants and have shown catalytic activity in reactions performed in aqueous media, aligning with the principles of green chemistry. mdpi.com This demonstrates the role of the imidazole-carboxylate framework as a foundational structure for creating sophisticated functional molecules, including catalysts that facilitate important organic transformations.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 33235-31-3
Molecular Formula C₆H₇FN₂O₂
Molecular Weight 158.13 g/mol
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
XLogP3 1

Data sourced from public chemical databases. echemi.com

Emerging Research Avenues and Future Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, emphasizing the reduction of waste and maximization of efficiency. For ethyl 5-fluoro-1H-imidazole-4-carboxylate, future research is geared towards developing synthetic pathways that are not only high-yielding but also environmentally benign.

Key Research Thrusts:

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates essentially all the atoms of the starting materials. bohrium.com This approach is inherently atom-economical and can significantly reduce reaction time and the need for purification of intermediates. bohrium.com Researchers are exploring novel MCR strategies for the direct synthesis of highly substituted imidazoles, which could be adapted for the specific regioselective synthesis of the target molecule.

Green Catalysis: The use of environmentally friendly and recyclable catalysts is a cornerstone of sustainable synthesis. Investigations into solid-supported acid catalysts, such as HBF4–SiO2, have shown promise in the synthesis of substituted imidazoles. rsc.org Future work will likely focus on tailoring such catalysts to favor the formation of the 5-fluoro-substituted isomer.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. archivemarketresearch.com The application of flow chemistry to fluorination and imidazole (B134444) synthesis is an active area of research that could lead to more efficient and scalable production of this compound.

Synthetic Strategy Key Advantages Future Research Direction
Multicomponent ReactionsHigh atom economy, reduced waste, shorter reaction times.Design of novel MCRs for regioselective synthesis of 5-fluoroimidazoles.
Green CatalysisUse of recyclable and less toxic catalysts, milder reaction conditions.Development of catalysts with high selectivity for the desired isomer.
Flow ChemistryImproved safety, scalability, and process control.Integration of fluorination and cyclization steps in a continuous flow system.

Investigation of Novel Reactivity Patterns and Selectivity Control

The fluorine atom on the imidazole ring of this compound is expected to significantly influence its chemical reactivity. Understanding and harnessing these effects is crucial for developing new applications for the molecule.

Areas of Focus:

Regioselective Functionalization: The selective introduction of substituents at specific positions on the imidazole ring is a significant challenge. rsc.org The electronic effects of the fluorine atom and the carboxylate group will direct further substitutions. Future research will focus on developing synthetic methods that allow for precise control over the regioselectivity of reactions such as alkylation, arylation, and halogenation.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, providing a handle for introducing a wide variety of nucleophiles at the C5 position. researchgate.net Exploring the scope of this reactivity will open up avenues for creating a diverse library of derivatives.

Directed Cycloaddition Reactions: Boron-directed cycloaddition has emerged as a mild and regiocontrolled method for synthesizing fluoroalkyl-substituted aromatic compounds. nih.gov Adapting this strategy for the synthesis of the fluorinated imidazole core could provide a highly regioselective route to the target molecule and its analogs.

Advanced Computational Simulations for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical properties. tandfonline.com For this compound, computational studies can provide invaluable insights that guide experimental work.

Potential Applications of Computational Modeling:

Mechanism Elucidation: DFT calculations can be used to model the transition states and intermediates of various synthetic routes to the target molecule. tandfonline.com This can help in understanding the factors that control regioselectivity and in optimizing reaction conditions for higher yields and purity.

Reactivity Prediction: Computational models can predict the most likely sites for electrophilic and nucleophilic attack on the molecule, guiding the design of new reactions and the synthesis of novel derivatives.

Spectroscopic Analysis: Theoretical calculations of NMR spectra and other spectroscopic properties can aid in the characterization and structural confirmation of the synthesized compounds.

Computational Method Application in Research Expected Insights
Density Functional Theory (DFT)Elucidation of reaction mechanisms.Understanding of transition states and factors controlling selectivity.
Molecular Dynamics (MD)Simulation of molecular behavior in different environments.Prediction of solubility and interaction with biological macromolecules.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic reactions.Understanding potential biological activity and metabolism.

Integration into Combinatorial Chemistry and High-Throughput Synthesis

The imidazole scaffold is a common feature in many biologically active molecules. bohrium.com this compound represents a valuable building block for the creation of large and diverse chemical libraries for drug discovery and other applications.

Future Directions:

Library Synthesis: The development of robust and efficient synthetic routes, particularly those amenable to automation, will facilitate the parallel synthesis of a wide array of derivatives. acs.org Techniques like microwave-assisted synthesis can significantly accelerate the generation of such libraries. acs.org

High-Throughput Screening: Once synthesized, these libraries can be subjected to high-throughput screening to identify compounds with desired biological activities or material properties.

Scaffold for Drug Discovery: The unique electronic properties conferred by the fluorine atom make this scaffold particularly attractive for medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net

The future of research on this compound is bright, with numerous opportunities for innovation in synthesis, reactivity studies, computational modeling, and application in high-throughput discovery platforms. As our understanding of this molecule deepens, it is poised to become an increasingly important tool in the development of new technologies and therapies.

Q & A

Q. What synthetic methodologies are recommended for ethyl 5-fluoro-1H-imidazole-4-carboxylate, and how do reaction parameters affect yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as cyclocondensation of fluorinated precursors with ethyl glyoxylate, followed by regioselective functionalization. Key parameters include temperature control (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation steps). Yield optimization can be achieved via fractional crystallization or silica-gel chromatography, with purity assessed by HPLC (>98% purity threshold). Reaction conditions must avoid excessive heating to prevent decarboxylation . Statistical experimental design (e.g., factorial or response surface methods) is recommended to identify critical variables like stoichiometry and pH .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires 1^1H/13^{13}C NMR to verify imidazole ring substitution patterns and fluorine coupling. IR spectroscopy identifies carboxylate C=O stretching (~1700 cm1^{-1}). Mass spectrometry (ESI-MS) confirms molecular weight (MW: 188.15 g/mol). For crystalline samples, X-ray diffraction resolves stereoelectronic effects, as demonstrated in analogous imidazole derivatives . Purity is validated via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict solvent effects on the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model solvent interactions by calculating solvation free energies in polar (water) vs. aprotic (DMSO) solvents. These predict nucleophilic attack susceptibility at the C-4 carboxylate group. Molecular dynamics (MD) simulations further assess solvent-shell stability, identifying solvents that minimize decomposition (e.g., acetonitrile vs. ethanol). Such methods align with reaction design frameworks like ICReDD’s computational-experimental feedback loop .

Q. What strategies resolve contradictions in spectroscopic data for imidazole derivatives?

  • Methodological Answer : Discrepancies in NMR splitting patterns or unexpected IR peaks often arise from tautomerism or residual solvents. For example, the 1H-imidazole tautomer (N-H) vs. 3H-imidazole (C-H) can be distinguished via 15^{15}N NMR or deuterium exchange experiments. Contradictions in mass spectra (e.g., unexpected adducts) require high-resolution MS (HRMS) and collision-induced dissociation (CID) to differentiate fragmentation pathways . Cross-validation with X-ray crystallography is critical .

Q. How can Design of Experiments (DoE) optimize reaction conditions to suppress byproduct formation?

  • Methodological Answer : A Plackett-Burman design screens variables (temperature, catalyst loading, solvent ratio), while Central Composite Design (CCD) models non-linear interactions. For example, reducing byproducts like 5-fluoro-1H-imidazole (decarboxylation product) requires optimizing pH (6.5–7.5) and reaction time (<6 hours). Response surface plots identify "sweet spots" for maximum yield (e.g., 75% yield at 100°C, 1.2 equiv. reagent) .

Q. What role does this compound play in medicinal chemistry intermediates?

  • Methodological Answer : The compound serves as a precursor for fluorinated bioactive molecules. For instance, coupling with aryl boronic acids via Suzuki-Miyaura reactions generates kinase inhibitors. Fluorine’s electron-withdrawing effect enhances metabolic stability, as seen in analogs like 4-(trifluoromethyl)imidazole carboxylates . In vitro assays (e.g., enzyme inhibition) require strict control of stereochemistry, validated by chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.